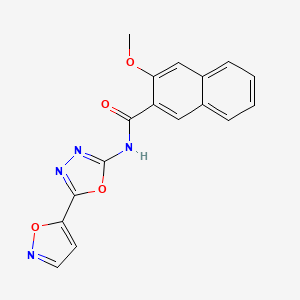

3-(5-Chloro-2-methoxybenzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

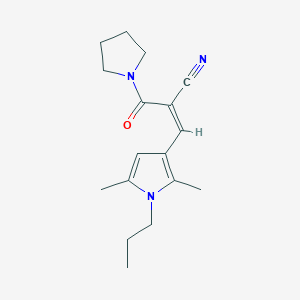

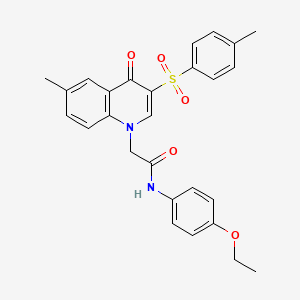

3-(5-Chloro-2-methoxybenzamido)benzofuran-2-carboxamide is a compound with the molecular formula C17H13ClN2O4. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation .Molecular Structure Analysis

The molecular structure of 3-(5-Chloro-2-methoxybenzamido)benzofuran-2-carboxamide is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a heterocyclic compound that is present in many drugs due to its versatility and unique physicochemical properties .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical And Chemical Properties Analysis

The molecular weight of 3-(5-Chloro-2-methoxybenzamido)benzofuran-2-carboxamide is 344.75. More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Serotonin-3 (5-HT3) Receptor Antagonists

A study by Kuroita, Sakamori, and Kawakita (1996) describes the synthesis and evaluation of several 3-substituted 5-chloro-2-methoxybenzamides for their binding affinity to serotonin-3 (5-HT3) receptors. These compounds were found to have potent antagonistic activity, which is significant for therapeutic applications targeting conditions influenced by 5-HT3 receptors, such as nausea and vomiting associated with chemotherapy Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists.

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel derivatives from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, highlighting their potential as therapeutic agents for treating inflammation and pain Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents.

Dopamine D-2 Receptor Imaging Agents

Murphy, Kung, Kung, and Billings (1990) explored the synthesis and characterization of iodobenzamide analogues, including (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide and its benzofuran derivatives, as potential central nervous system (CNS) D-2 dopamine receptor imaging agents. These compounds demonstrated specific binding to rat striatal tissue, suggesting their utility in imaging CNS D-2 dopamine receptors, which could be beneficial in the diagnosis and study of psychiatric and neurological disorders Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents.

Antimicrobial Activity

Yang, Peng, Yang, Li, Xiong, Zhao, and Ding (2015) isolated a new benzamide and several known compounds from endophytic Streptomyces YIM67086, which showed antimicrobial activities. This highlights the potential of benzamide derivatives in developing new antimicrobial agents, contributing to the fight against resistant microbial strains Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086.

Mécanisme D'action

While the specific mechanism of action for 3-(5-Chloro-2-methoxybenzamido)benzofuran-2-carboxamide is not mentioned in the search results, benzofuran derivatives in general have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some benzofuran derivatives have shown significant cell growth inhibitory effects against different types of cancer cells .

Orientations Futures

Benzofuran compounds, including 3-(5-Chloro-2-methoxybenzamido)benzofuran-2-carboxamide, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring new areas to improve human health and reduce suffering .

Propriétés

IUPAC Name |

3-[(5-chloro-2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4/c1-23-12-7-6-9(18)8-11(12)17(22)20-14-10-4-2-3-5-13(10)24-15(14)16(19)21/h2-8H,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEXGPZJYHQCRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-2-methoxybenzamido)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide](/img/structure/B2599532.png)

![Ethyl 4-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2599536.png)

![3,11-Diazatricyclo[6.2.1.02,7]undecane;dihydrochloride](/img/structure/B2599537.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2599541.png)

![1,3,9-Trimethyl-8-[[4-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione](/img/structure/B2599542.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2599543.png)